Manganese(II) acetylacetonate

Overview

Description

Manganese(II) acetylacetonate is an organic compound consisting of manganese, acetylacetonate, and two oxygen atoms. This compound has been studied extensively due to its unique properties and potential applications in scientific research. It is a colorless, water-soluble solid that can be used in a variety of laboratory experiments.

Scientific Research Applications

As Precursors for Nanomaterials Synthesis : It's used in the synthesis of metal oxide nanomaterials. Studies have explored the interaction of low-energy electrons with thermally evaporated manganese(II) acetylacetonate complexes, revealing insights into physical-chemistry processes initiated by slow electrons to the organometallic precursor (Kopyra, Rabilloud, & Abdoul-Carime, 2020).

In Organic Chemistry and Polymerization : It reacts with primary amines like ethylenediamine, producing various Mn(II) complexes, which have implications in organic chemistry and polymer synthesis (Nishikawa, Nakamura, & Kawaguchi, 1972).

For Tuning Thermal Stability in Nanocrystal Synthesis : The thermal stability of this compound can be tuned for the synthesis of manganese ferrite, MnFe2O4, nanocrystals, which have significant applications in materials science (Song et al., 2007).

In Redox Flow Batteries : Manganese(III) acetylacetonate is investigated in redox flow batteries for its electrochemical properties, offering potential in energy storage technologies (Sleightholme et al., 2011).

Environmentally Benign Catalyst Preparation : Its nanoparticles are prepared via environmentally benign routes, highlighting its role in green chemistry and catalyst fabrication (Shalaby & Abdallah, 2013).

In Alkyd Formulations : Manganese(III) acetylacetonate exhibits strong drying activity in solvent-borne and high-solid alkyd binders, suggesting applications in paint and coating industries (Matušková & Honzíček, 2020).

MRI Contrast Agents : It is used in the synthesis of ultrathin manganese oxide nanoplates applied as T1 MRI contrast agents, demonstrating its importance in medical imaging (Park et al., 2011).

As a Magnetic Nanocatalyst : A manganese-based magnetic nanocatalyst developed from manganese acetylacetonate shows efficiency in selective oxidation of organic halides and alcohols, indicating its use in chemical transformations (Sharma et al., 2016).

Mechanism of Action

Target of Action

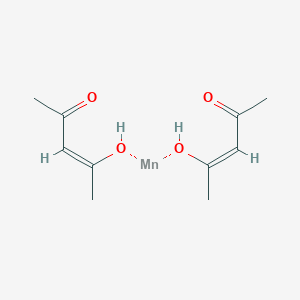

Manganese(II) acetylacetonate, often abbreviated as Mn(acac)2, is a coordination complex derived from the acetylacetonate anion and manganese ions . The primary targets of this compound are various biochemical reactions where it acts as a catalyst or a precursor for nanoparticle research and polymer science .

Mode of Action

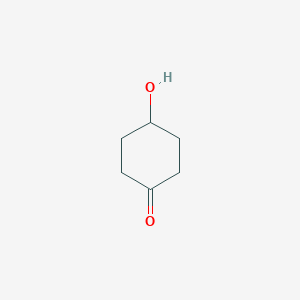

This compound interacts with its targets through its unique structure and reactivity. The ligand acetylacetonate is a β-diketone, which exists in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms bind to the manganese to form a six-membered chelate ring . This structure allows the compound to act as a catalyst in a plethora of reactions .

Biochemical Pathways

This compound plays a significant role in various catalytic reactions. For instance, a this compound complex has been used as an effective and recyclable heterogeneous catalyst for the epoxidation of alkenes . Moreover, it has been involved in the oxidative cleavage of inactivated acetylacetone, resembling Dke1-catalyzed reactions of β-diketone and α-keto acid .

Pharmacokinetics

It’s known that the compound is trimeric in hydrocarbon solvents and monomeric and tetrahedral in its vapor state . These properties could influence its absorption, distribution, metabolism, and excretion, thus affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst. It facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the deposition temperature can affect the physicochemical characteristics of the composite material when the compound is used in aerosol-assisted metal organic chemical vapor deposition . Furthermore, the compound’s reactivity and regio- and stereoselectivity have been attributed to aggregation, which can be influenced by the solution and solid-state environment .

Safety and Hazards

Future Directions

Manganese(II) acetylacetonate has been used as a precursor for nanoparticle research, polymer science, and catalysis . It has played a significant role in recent years and the ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Biochemical Analysis

Biochemical Properties

Manganese(II) acetylacetonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is often attributed to the aggregation of metal enolates .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

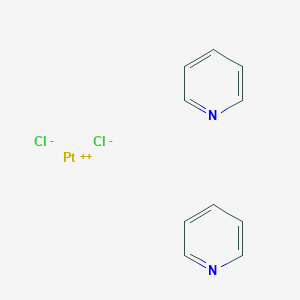

| { "Design of the Synthesis Pathway": "The synthesis of Manganese(II) acetylacetonate can be achieved through a reaction between manganese(II) chloride and acetylacetone in the presence of a base.", "Starting Materials": [ "Manganese(II) chloride", "Acetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve manganese(II) chloride in the solvent to form a clear solution.", "Add the acetylacetone to the solution and stir.", "Add the base to the solution dropwise while stirring until the pH reaches around 8.", "Heat the solution under reflux for several hours.", "Allow the solution to cool and filter off the resulting precipitate.", "Wash the precipitate with a suitable solvent and dry in a vacuum oven.", "Observe and confirm the formation of Manganese(II) acetylacetonate using appropriate analytical techniques." ] } | |

CAS RN |

14024-58-9 |

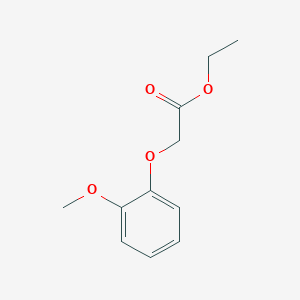

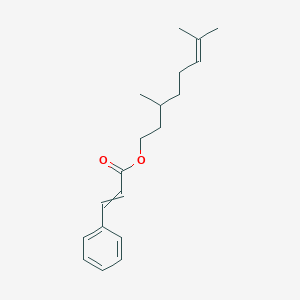

Molecular Formula |

C10H16MnO4 |

Molecular Weight |

255.17 g/mol |

IUPAC Name |

4-hydroxypent-3-en-2-one;manganese |

InChI |

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChI Key |

VNNDVNZCGCCIPA-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mn] |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] |

Other CAS RN |

14024-58-9 |

physical_description |

Beige solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

Related CAS |

17272-66-1 (Parent) |

synonyms |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)